molecular formula C8H3F3N2O2 B8392613 5,6,7-Trifluoro-1,4-dihydro-2,3-quinoxalinedione

5,6,7-Trifluoro-1,4-dihydro-2,3-quinoxalinedione

Cat. No. B8392613
M. Wt: 216.12 g/mol
InChI Key: ZEMSHUHCENENAK-UHFFFAOYSA-N
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Patent
US06147075

Procedure details

To a brown solution of 3,4,5-trifluoro-1,2-phenylenediamine (285 mg, 1.75 mmol) in aqueous 2N HCl (10 mL) is added oxalic acid (221 mg, 1,75 mmol). The brown mixture is brought to reflux and stirred under N2 overnight. The mixture is filtered to yield 139 mg (37%) of crude title compound. An analytical sample is prepared by dissolving 42 mg of this brown powder in 2.5 mL-boiling ethanol. Upon cooling, brown, rod-like, crystals are formed, which are filtered and dried in vacuo to-yield 15 mg (36%) of pure title compound: 1H NMR (DMSO-d6), 6.91 (m, 1H), 12.02 (s, 1H), 12.19 (s, 1H); analysis calculated for C8H3F3N2O2 : C, 44.46; H, 1.40; N, 12.96. Found: C, 44.42; H, 1.16; N, 12.76.
Quantity
285 mg
Type
reactant
Reaction Step One
Quantity
221 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([NH2:11])=[C:4]([NH2:10])[CH:5]=[C:6]([F:9])[C:7]=1[F:8].[C:12](O)(=[O:16])[C:13](O)=[O:14]>Cl>[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[CH:5]=[C:4]2[C:3]=1[NH:11][C:12](=[O:16])[C:13](=[O:14])[NH:10]2

Inputs

Step One
Name
Quantity
285 mg
Type
reactant
Smiles
FC=1C(=C(C=C(C1F)F)N)N
Name
Quantity
221 mg
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred under N2 overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
The mixture is filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C2NC(C(NC2=CC(=C1F)F)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 139 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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